Isoformononetin

Vue d'ensemble

Description

Isoformononetin is a methoxyl derivative of daidzein, a type of isoflavone. It is naturally found in various plants such as Butea monosperma, Mung bean (Vigna radiate), dried seeds of Pisum sativum, root bark, stem, and sprouts of Amphimas pterocarpoides, Medicago sativa (alfalfa), Machaerium ptercarpoides, and Glycine max (soybean) . This compound is known for its potent osteogenic properties, making it a significant compound in the field of bone health and osteoporosis treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoformononetin can be synthesized through the O-methylation of daidzein. The process involves the use of O-methyltransferases (OMTs) which catalyze the methylation at the C-7 position of the isoflavone backbone . The reaction typically requires a methyl donor such as S-adenosyl methionine (SAM) and is carried out under controlled conditions to ensure specificity and yield.

Industrial Production Methods: In industrial settings, this compound can be produced using biotechnological approaches involving genetically modified organisms that express the necessary O-methyltransferases. This method ensures a sustainable and scalable production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Isoformononetin undergoes various chemical reactions including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Substituted isoflavones

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Properties

Isoformononetin exhibits significant antioxidant and anti-inflammatory activities, making it a candidate for neuroprotective applications. A study demonstrated that this compound protects against streptozotocin-induced neuroinflammation in rats by modulating inflammatory and apoptotic pathways. The treatment resulted in a reduction of reactive oxygen species (ROS) and inhibition of the NLRP3 inflammasome pathway, which is crucial in neuroinflammatory responses .

Key Findings:

- Neuroprotection: this compound significantly reduced inflammation markers in the cortex and hippocampus of treated rats.

- Mechanism: It modulates apoptotic gene expression (Bax and BcL-2) and reduces protein expression of inflammatory cytokines like IL-1β and caspase-1 .

Anticancer Potential

This compound has shown promising anticancer effects across various cancer cell lines. It induces apoptosis and inhibits proliferation in cancer cells through multiple molecular mechanisms. In vitro studies indicate that this compound can effectively inhibit the growth of breast, colon, prostate, and lung cancer cells .

In Vitro Studies:

- Cell Lines Tested: Colon, breast, prostate, nasopharyngeal, and lung cancer cells.

- Efficacy: The compound exhibited IC50 values ranging from 10–300 μM, indicating its potency against different cancer types .

Effects on Osteoarthritis

Research indicates that this compound may alleviate symptoms associated with osteoarthritis (OA). In animal models, oral administration of this compound was found to reduce pathological damage linked to OA by downregulating pro-inflammatory cytokines such as IL-1β. This modulation leads to increased proteoglycan content in cartilage, promoting joint health .

Mechanism:

- Anti-Catabolic Effects: this compound reduces the expression of matrix metalloproteinases (MMPs) involved in cartilage degradation .

Immunomodulatory Effects

This compound also demonstrates immunomodulatory properties that may be beneficial in managing osteoporosis, particularly post-menopausal bone loss. Studies have shown that it can restore bone microarchitecture and improve immune responses in ovariectomized mice models .

Study Insights:

- Bone Health: this compound treatment led to significant improvements in bone density and structure through its immunomodulatory effects on peripheral blood mononuclear cells .

Antimicrobial Activity

Recent findings have highlighted the antimicrobial potential of this compound against various pathogens. It has been shown to possess inhibitory effects on Toxoplasma gondii, suggesting its application in treating infections caused by this parasite .

In Vitro Results:

Mécanisme D'action

Isoformononetin exerts its effects primarily through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways . It promotes osteoblast differentiation and mineralization, leading to increased bone density . The compound interacts with various protein kinases, influencing their activity and thereby affecting cellular processes related to bone formation and maintenance .

Comparaison Avec Des Composés Similaires

Formononetin: Another methoxylated isoflavone with similar osteogenic properties.

Daidzein: A non-methoxylated isoflavone with a broader range of biological activities.

Genistein: An isoflavone known for its anti-cancer properties.

Isoformononetin’s unique structure and potent biological activities make it a valuable compound in both research and therapeutic applications.

Activité Biologique

Isoformononetin, a methoxylated isoflavone found in various dietary sources, has garnered attention for its diverse biological activities, particularly in the realms of neuroprotection, anti-cancer properties, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

1. Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits significant neuroprotective properties, particularly against oxidative stress and neuroinflammation. A pivotal study investigated its effects in a rat model subjected to streptozotocin (STZ) to induce neuroinflammation.

Key Findings:

- Antioxidant Activity : this compound significantly modulated the oxidant/antioxidant balance in brain tissues. The administration of this compound (20 mg/kg) for 14 days resulted in a marked reduction in reactive oxygen species (ROS) levels, thus mitigating oxidative stress induced by STZ .

- Anti-inflammatory Mechanisms : The compound inhibited the expression of pro-inflammatory markers such as NLRP3, IL-1β, and caspase-1 in cortical and hippocampal regions. This suggests that this compound may exert its neuroprotective effects by downregulating the inflammasome pathway .

- Gene Expression Modulation : this compound also influenced apoptotic pathways by upregulating anti-apoptotic genes (BcL-2) and downregulating pro-apoptotic genes (Bax) .

2. Anticancer Properties

This compound has been extensively studied for its anticancer potential across various cancer types. Its mechanisms include induction of apoptosis and modulation of critical signaling pathways.

In Vitro Studies:

Research has shown that this compound can inhibit the proliferation of several cancer cell lines, including breast, prostate, and lung cancer cells.

In Vivo Studies:

This compound has shown promising results in animal models as well.

- In xenograft models, administration at doses ranging from 10 to 60 mg/kg effectively reduced tumor growth and metastasis across various cancer types .

- It was observed that formononetin treatment led to significant decreases in tumor weight and volume while also inhibiting angiogenesis .

3. Anti-inflammatory Effects

This compound's anti-inflammatory properties extend beyond the nervous system. It has been shown to modulate inflammatory responses in various tissues.

Mechanisms:

- This compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines .

- In models of metabolic syndrome and obesity-induced inflammation, this compound demonstrated the ability to ameliorate inflammatory markers through modulation of adipokine profiles .

4. Case Studies and Clinical Implications

Several cohort studies have suggested that dietary intake of isoflavones like this compound may correlate with reduced risks of certain cancers and chronic diseases.

Clinical Observations:

- A study indicated that higher consumption of phytoestrogens was associated with a lower incidence of ovarian cancer among women .

- Another investigation highlighted the potential cognitive benefits of this compound in aging populations, suggesting it may help mitigate cognitive decline associated with Alzheimer's disease through anti-inflammatory pathways .

Propriétés

IUPAC Name |

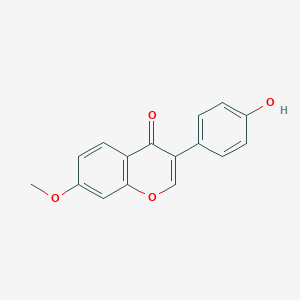

3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIQZRIHAMVRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274405 | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-63-5 | |

| Record name | Isoformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isoformononetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Isoformononetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.